Pan-Active Antiparasitic Spectrum vs. Selective 1,3,4-Oxadiazole Congeners (Compounds 19 & 27)
In the primary SAR campaign, Compound 24 demonstrated consistent low-micromolar activity across T. brucei, L. infantum promastigotes and amastigotes, and L. tropica, and nanomolar activity against P. falciparum [1]. By contrast, the initial hit Compound 19 was active only against T. brucei, and the late-stage optimized Compound 27 exhibited potent antitrypanosomal/antimalarial activity but only moderate potency against Leishmania spp. [1]. This makes 24 the only molecule in the published series to achieve a pan-VBPD profile, an attribute directly tied to its 3-nitrobenzyl-piperazine tail modification [1].
| Evidence Dimension | Antiparasitic spectrum (number of susceptible parasite species/life stages) |
|---|---|
| Target Compound Data | Inhibits T. brucei (IC₅₀ 2.41 μM), L. infantum promastigotes (5.95 μM), L. tropica (8.98 μM), L. infantum amastigotes (8.18 μM), P. falciparum W2 (0.155 μM) [1]. |
| Comparator Or Baseline | Compound 19: anti-T. brucei only; Compound 27: potent anti-T. brucei/anti-P. falciparum, moderate anti-Leishmania [1]. |
| Quantified Difference | 3–4 additional susceptible species/life stages vs. Compound 19; broader Leishmania coverage vs. Compound 27 [1]. |
| Conditions | In vitro parasite cultures: T. brucei procyclic forms, Leishmania promastigote/amastigote forms, P. falciparum W2 strain; THP-1 cytotoxicity counter-screen [1]. |
Why This Matters
For VBPD drug discovery programs aiming to develop a single agent effective against multiple co-endemic parasites, 24 provides a validated pan-active starting point that no other congener in the same series offers, reducing the need for parallel hit-optimization campaigns.
- [1] Corfu AI, Santarem N, Luelmo S, et al. Discovery of 1,3,4-Oxadiazole Derivatives as Broad-Spectrum Antiparasitic Agents. ACS Infect Dis. 2024;10(6):2277-2297. doi:10.1021/acsinfecdis.4c00181 View Source
